molecular formula C9H10INO2 B8347217 3-Amino-5-ethoxy-4-iodo-benzaldehyde

3-Amino-5-ethoxy-4-iodo-benzaldehyde

Cat. No. B8347217
M. Wt: 291.09 g/mol
InChI Key: XBWHGRDKVCRMLJ-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

To a solution of (3-amino-5-ethoxy-4-iodo-phenyl)-methanol (4.9 g, 16.72 mmol) in dichloromethane (100 mL) was added MnO2 (7.27 g, 83.59 mmol) and the reaction mixture heated to reflux for 3 h. Filtration through Hyflo, concentration by evaporation under reduced pressure and purification with column chromatography on silica eluting with hexane/ethyl acetate (3:1) yielded 3.14 g (60%) of the title compound.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.27 g
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([O:9][CH2:10][CH3:11])[C:7]=1[I:8]>ClCCl.O=[Mn]=O>[NH2:1][C:2]1[C:7]([I:8])=[C:6]([O:9][CH2:10][CH3:11])[CH:5]=[C:4]([CH:3]=1)[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
NC=1C=C(C=C(C1I)OCC)CO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
7.27 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
through Hyflo, concentration
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification with column chromatography on silica eluting with hexane/ethyl acetate (3:1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=C(C=O)C1)OCC)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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